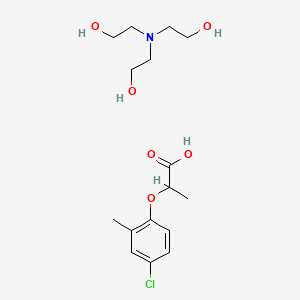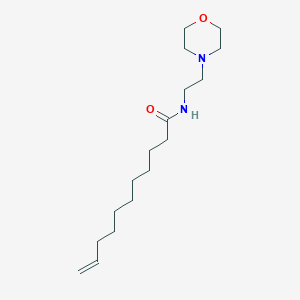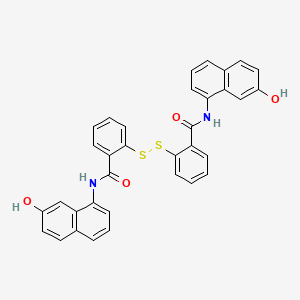
2,2'-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzamide core linked to a naphthol group through a disulfide bond, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Naphthol Group: The naphthol group is introduced through a coupling reaction between the benzamide derivative and 7-hydroxynaphthalene.
Formation of the Disulfide Bond: The final step involves the oxidation of thiol groups to form the disulfide bond, linking two benzamide-naphthol units.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl group on the naphthol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated naphthol derivatives.
Applications De Recherche Scientifique
2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) involves its ability to interact with molecular targets through its disulfide bond and hydroxyl group. The disulfide bond can undergo redox reactions, modulating the redox state of biological systems. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(N-2-hydroxypropylbenzamide): Similar structure but with a hydroxypropyl group instead of a hydroxynaphthyl group.
2,2’-Dithiobis(N-methylbenzamide): Contains a methyl group instead of a hydroxynaphthyl group.
Uniqueness
2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) is unique due to the presence of the hydroxynaphthyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other disulfide-linked benzamides and enhances its versatility in various applications.
Propriétés
Numéro CAS |
98051-80-0 |
|---|---|
Formule moléculaire |
C34H24N2O4S2 |
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
N-(7-hydroxynaphthalen-1-yl)-2-[[2-[(7-hydroxynaphthalen-1-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H24N2O4S2/c37-23-17-15-21-7-5-11-29(27(21)19-23)35-33(39)25-9-1-3-13-31(25)41-42-32-14-4-2-10-26(32)34(40)36-30-12-6-8-22-16-18-24(38)20-28(22)30/h1-20,37-38H,(H,35,39)(H,36,40) |
Clé InChI |
YPERVNZZJBFBQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=C(C=C3)O)SSC4=CC=CC=C4C(=O)NC5=CC=CC6=C5C=C(C=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


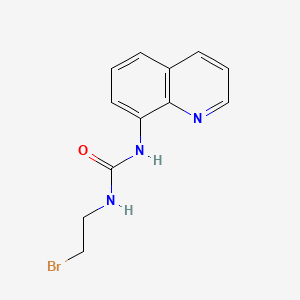
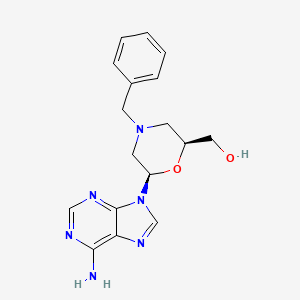

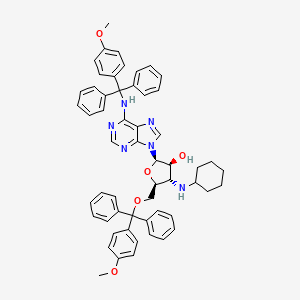
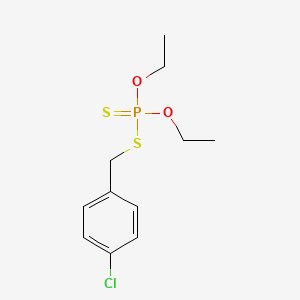

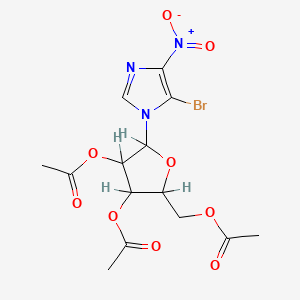
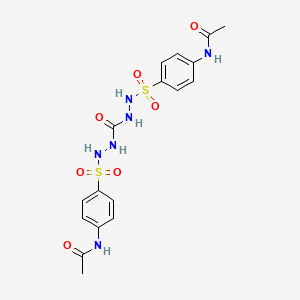
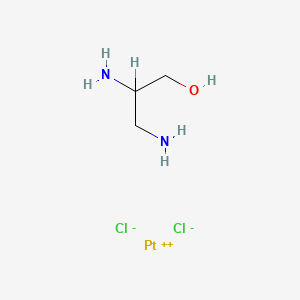

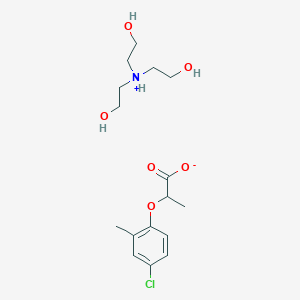
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
